molecular formula C8H10N4O4S2 B3053397 5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione CAS No. 535-07-9

5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione

Cat. No.: B3053397
CAS No.: 535-07-9
M. Wt: 290.3 g/mol
InChI Key: UIYAHRZHPCKKEF-UHFFFAOYSA-N
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Description

5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C8H10N4O4S2 and its molecular weight is 290.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione is a compound with significant biological activity, particularly in the fields of oncology and pharmacology. Its structure features a disulfide moiety and imidazolidine-2,4-dione framework, which are known to contribute to its therapeutic potential.

  • Molecular Formula : C₈H₁₀N₄O₄S₂
  • CAS Number : 225089
  • Chemical Structure : The compound includes a central imidazolidine ring with two carbonyl groups and a disulfide linkage, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Bcl-2 Proteins : Recent studies have shown that derivatives of imidazolidine-2,4-dione can inhibit anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are critical in cancer cell survival. For instance, compound 8k demonstrated significant growth inhibition in K562 and PC-3 cell lines, indicating its potential as an anticancer agent .
  • Serotonin Transporter Interaction : Research indicates that imidazolidine derivatives exhibit affinity for serotonin transporters (SERT) and 5-HT receptors. These interactions suggest potential applications in treating mood disorders, as compounds with high affinity for SERT can modulate serotonin levels .
  • Cardiovascular Effects : Studies on related compounds have reported cardiovascular effects such as hypotension and bradycardia. These effects are believed to involve the activation of muscarinic receptors and nitric oxide release, showcasing the compound's influence on vascular dynamics .

Biological Activity Summary Table

Activity TypeTarget/EffectReference
AnticancerInhibition of Bcl-2 proteins
Neurotransmitter ModulationAffinity for SERT and 5-HT receptors
Cardiovascular EffectsInduction of hypotension and bradycardia

Case Studies

  • Anticancer Activity : In a study focused on imidazolidine derivatives, compound 8k was synthesized and tested against various cancer cell lines. Results showed it outperformed the lead compound WL-276 in inhibiting cell growth, suggesting its efficacy as a chemotherapeutic agent .
  • Neuropharmacological Evaluation : Derivatives were evaluated for their binding affinities to serotonin receptors. Compounds demonstrated varying degrees of interaction with SERT, highlighting their potential in treating depression and anxiety disorders .
  • Vascular Response Studies : Investigations into the cardiovascular effects of imidazolidine derivatives revealed that certain compounds induced relaxation in mesenteric rings through endothelial mechanisms. This suggests possible therapeutic applications in managing hypertension .

Properties

IUPAC Name

5-[[(2,5-dioxoimidazolidin-4-yl)methyldisulfanyl]methyl]imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4S2/c13-5-3(9-7(15)11-5)1-17-18-2-4-6(14)12-8(16)10-4/h3-4H,1-2H2,(H2,9,11,13,15)(H2,10,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYAHRZHPCKKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(=O)N1)SSCC2C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279801, DTXSID10902021
Record name 5,5'-[Disulfanediylbis(methylene)]di(imidazolidine-2,4-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1221
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535-07-9
Record name NSC14169
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5'-[Disulfanediylbis(methylene)]di(imidazolidine-2,4-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione
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5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione
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5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione

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